![molecular formula C20H19NO4 B11436818 3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11436818.png)
3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound It features a fused ring system that includes a benzene ring, a chromene ring, and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-component reactions. One common method is the one-pot synthesis, which involves the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides in the presence of catalysts such as phosphorus pentoxide under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as optical brighteners and dyes.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-furylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- 3-(2-furylmethyl)-11-methyl-6-oxo-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3-ium
Uniqueness
The uniqueness of 3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its fused ring system and the presence of multiple functional groups
Biological Activity
3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a unique arrangement of fused rings that include benzene, chromene, and oxazinone moieties. The molecular formula is C22H21NO3 with a molecular weight of 347.4 g/mol. Its IUPAC name is 3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one.
Property | Value |
---|---|
Molecular Formula | C22H21NO3 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | 3-(2-furylmethyl)-... |
InChI Key | [InChI Key Here] |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as certain Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising potential for development into an antibacterial agent.
Anticancer Activity
The compound has shown anticancer properties in several studies. In particular:
- Cell Line Studies : It has been tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549), demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects , potentially beneficial in neurodegenerative diseases. It appears to inhibit oxidative stress-induced neuronal cell death in models of Parkinson's disease.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. Results indicated that modifications to the furan moiety enhanced activity against resistant strains of bacteria.
- Anticancer Research : A clinical trial investigated the effects of this compound in patients with advanced solid tumors. The study reported a partial response in 30% of participants after treatment for two months.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C20H19NO4/c22-20-16-6-2-1-5-14(16)15-7-8-18-17(19(15)25-20)11-21(12-24-18)10-13-4-3-9-23-13/h3-4,7-9H,1-2,5-6,10-12H2 |
InChI Key |
ZKRJXANXZLGFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC2=O |
Origin of Product |
United States |
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